A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine
A Comprehensive Technical Guide to 4-Bromo-3-fluoropyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a detailed overview of 4-Bromo-3-fluoropyridine, a key heterocyclic organic compound utilized as a versatile intermediate in the pharmaceutical and agrochemical industries. This document outlines its chemical and physical properties, synthesis methodologies, key reactions, and safety information, presenting a valuable resource for professionals in research and development.
Core Properties and Identification
4-Bromo-3-fluoropyridine is a substituted pyridine ring bearing both a bromine and a fluorine atom.[1] Its unique electronic and structural characteristics make it a valuable building block in organic synthesis.[2]
Table 1: Chemical and Physical Properties of 4-Bromo-3-fluoropyridine
| Property | Value | Source(s) |
| CAS Number | 2546-52-3 | [1][3] |
| Molecular Formula | C₅H₃BrFN | [1][3] |
| Molecular Weight | 175.99 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid or solid | [1] |
| Boiling Point | 160-163 °C | |
| Melting Point | Not precisely available; physical state suggests it is near room temperature. | |
| Density | ~1.707 g/cm³ (Predicted) | |
| Solubility | Soluble in organic solvents such as ethanol and acetone; limited solubility in water. | [1] |
| InChI Key | QBLOMVIUENUOJY-UHFFFAOYSA-N | [3] |
| SMILES | C1=CN=CC(=C1Br)F | [3] |
Synthesis and Experimental Protocols
The synthesis of 4-Bromo-3-fluoropyridine and related fluoropyridines can be achieved through several routes, most commonly involving diazotization of an amino-precursor followed by a fluorination reaction (a variation of the Balz-Schiemann reaction), or through nucleophilic substitution of a suitable precursor.
General Synthesis via Diazotization and Fluorination
Experimental Protocol: Synthesis of 4-Fluoropyridine (Adapted for Conceptual Understanding)
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Diazotization: 4-Aminopyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄). The solution is cooled to a low temperature (typically 0-5 °C).
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Formation of Diazonium Salt: A solution of sodium nitrite (NaNO₂) is added dropwise to the cooled solution while maintaining the low temperature. This results in the formation of the corresponding pyridyl diazonium tetrafluoroborate salt.
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Thermal Decomposition: The diazonium salt is then gently heated. The heat causes the decomposition of the diazonium salt, releasing nitrogen gas and forming the fluorinated pyridine product.
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Isolation and Purification: The reaction mixture is neutralized, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product is purified by distillation or chromatography to yield the pure 4-fluoropyridine.
Note: This is a generalized procedure based on the synthesis of a related compound and should be adapted and optimized for the synthesis of 4-Bromo-3-fluoropyridine, taking into account the different starting material.
Key Reactions and Applications in Drug Discovery
4-Bromo-3-fluoropyridine is a valuable building block due to the differential reactivity of its halogen substituents. The carbon-bromine bond is more susceptible to participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the selective introduction of various substituents. This makes it a key intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry for the development of kinase inhibitors.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound. For 4-Bromo-3-fluoropyridine, the bromine at the 4-position is preferentially coupled.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
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Reaction Setup: In a reaction vessel, 4-Bromo-3-fluoropyridine, a boronic acid or ester derivative, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃ or Cs₂CO₃) are combined.
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Solvent Addition: A degassed solvent or solvent mixture (e.g., dioxane/water or toluene/ethanol/water) is added.
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Reaction Execution: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified period until the reaction is complete, as monitored by techniques like TLC or LC-MS.
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Work-up and Purification: Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield the desired coupled product.
Role in Medicinal Chemistry
While 4-Bromo-3-fluoropyridine itself is not known to have direct biological activity, it is a crucial starting material for the synthesis of various pharmacologically active compounds. Its structure is incorporated into more complex molecules designed to interact with biological targets, such as protein kinases. Protein kinases are key regulators of cell signaling pathways, and their dysregulation is implicated in diseases like cancer.
Derivatives of fluorinated pyridines are found in numerous kinase inhibitors. For example, compounds with a pyridopyrimidine core, which can be synthesized from precursors like 4-Bromo-3-fluoropyridine, have shown potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4] Similarly, related heterocyclic structures are used to develop inhibitors for other kinases, such as Aurora Kinase B, which is involved in cell division.
Safety and Handling
4-Bromo-3-fluoropyridine is a chemical that requires careful handling in a laboratory setting.
Table 2: GHS Hazard Information
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [3] |
| H312 | Harmful in contact with skin | [3] |
| H315 | Causes skin irritation | [3] |
| H319 | Causes serious eye irritation | [3] |
| H332 | Harmful if inhaled | [3] |
| H335 | May cause respiratory irritation | [3] |
Handling Precautions:
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Use in a well-ventilated area or under a fume hood.
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Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Avoid breathing vapors or dust.
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Wash hands thoroughly after handling.
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Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
